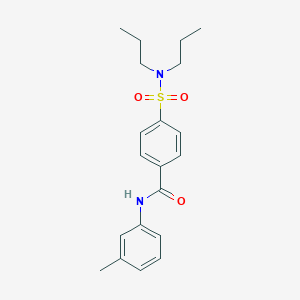
4-(dipropylsulfamoyl)-N-(3-methylphenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(dipropylsulfamoyl)-N-(3-methylphenyl)benzamide, also known as DPA, is a sulfonamide derivative that has been widely used in scientific research for its potential therapeutic applications. DPA has shown promising results in various studies, including cancer treatment, neuroprotection, and anti-inflammatory effects.
Aplicaciones Científicas De Investigación
Inhibition of Carbonic Anhydrases
Sulfonamide derivatives, including those structurally related to 4-(dipropylsulfamoyl)-N-(3-methylphenyl)benzamide, have been synthesized and tested for their inhibitory activity against carbonic anhydrase (CA) isoenzymes. These inhibitors, such as 4-sulfamoyl-N-(3-morpholinopropyl)benzamide and related compounds, have demonstrated nanomolar half maximal inhibitory concentration (IC50) values against several CA isoenzymes, indicating their potential for therapeutic applications in conditions where CA activity modulation is beneficial, such as glaucoma and edema (Supuran, Maresca, Gregáň, & Remko, 2013).
Structural and Molecular Characterization
The structural and molecular characteristics of aromatic sulfonamides, including their crystal and molecular structures, have been analyzed to understand their interaction with CA isoenzymes better. These studies provide insights into the conformational behavior and stability of these compounds, which is crucial for designing more effective CA inhibitors (Remko, Kožíšek, Semanová, & Gregáň, 2010).
Novel Sulfonamide Compounds and Their Biological Activities
Research has also focused on the synthesis of novel sulfonamide compounds, including their inhibitory activities against cytosolic carbonic anhydrase isoforms. These studies aim to discover new therapeutic agents that can be used in treating diseases associated with altered CA activity. The design and synthesis of these compounds, followed by evaluation of their cytotoxicity and inhibitory potency, contribute to the development of new drugs with potential applications in oncology and other medical fields (Sakr, Assy, & ELasaad, 2020).
Propiedades
IUPAC Name |
4-(dipropylsulfamoyl)-N-(3-methylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O3S/c1-4-13-22(14-5-2)26(24,25)19-11-9-17(10-12-19)20(23)21-18-8-6-7-16(3)15-18/h6-12,15H,4-5,13-14H2,1-3H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDXUYKCNAHLFFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

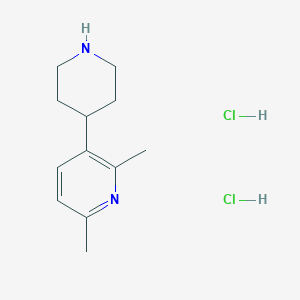

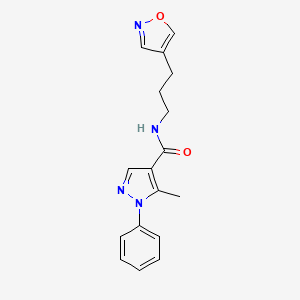
![N-(4-acetylphenyl)-2-[[3-(2-pyridinyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio]acetamide](/img/structure/B2668241.png)

![4-{[2-(Trifluoromethyl)quinazolin-4-yl]amino}butanoic acid](/img/structure/B2668244.png)
![4,9-Diazatricyclo[5.3.0.02,6]decane;dihydrochloride](/img/structure/B2668246.png)
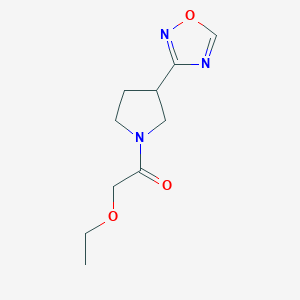
![N-(4,7-dimethylbenzo[d]thiazol-2-yl)isoxazole-5-carboxamide](/img/structure/B2668251.png)
![N-(3,4-dimethoxyphenethyl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2668253.png)

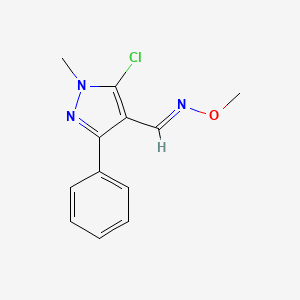
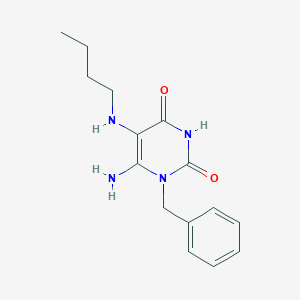
![2,2,2-Trifluoro-1-{3-phenylimidazo[1,5-a]pyridin-1-yl}ethan-1-one](/img/structure/B2668257.png)